Calculated LogP of 2.27: Lipophilicity Differentiation from Unsubstituted 5-Phenyl-2-oxazolidinone (XlogP 1.20) and Linezolid (LogP 1.64)
5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone exhibits a calculated LogP of 2.27, representing a 1.07 log unit increase over the unsubstituted 5-phenyl-2-oxazolidinone core (XlogP = 1.20) . This LogP also exceeds that of the clinical oxazolidinone linezolid (LogP = 1.64) by 0.63 log units . The elevated LogP, driven by the pyrrolidine-1-carbonyl substituent at N-3, indicates approximately 4.3× greater calculated partition into octanol versus the parent scaffold and is predicted to enhance passive membrane permeability relative to linezolid, while potentially reducing aqueous solubility—a trade-off that must be explicitly considered in assay design and formulation development [1].
| Evidence Dimension | Calculated partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 2.27 |
| Comparator Or Baseline | 5-Phenyl-2-oxazolidinone (XlogP = 1.20); Linezolid (LogP = 1.64) |
| Quantified Difference | ΔLogP = +1.07 vs. 5-phenyl-2-oxazolidinone; ΔLogP = +0.63 vs. linezolid |
| Conditions | Predicted/calculated LogP values from authoritative chemical databases (Chemsrc, Molbase, Plantaedb) |
Why This Matters
Lipophilicity governs passive membrane permeability, aqueous solubility, and plasma protein binding—directly impacting whether a compound is suitable for cell-based assays, in vivo studies, or formulation development.
- [1] Plantaedb. 5-Phenyl-1,3-oxazolidin-2-one. XlogP 1.20. https://plantaedb.com/compounds/5-phenyl-1,3-oxazolidin-2-one (accessed 2026-05-07). View Source
